1-(cis-5,8,11,14-Eicosatetraenoyl)glycerol
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Overview
Description
1-Arachidonoylglycerol is a monoglyceride where the acyl group is arachidonoyl. It is a significant endogenous ligand for cannabinoid receptors, playing a crucial role in the endocannabinoid system. This compound is derived from arachidonic acid and glycerol, and it is involved in various physiological processes, including pain modulation, appetite regulation, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Arachidonoylglycerol can be synthesized through enzymatic methods. One common approach involves the use of immobilized lipase from Mucor miehei to catalyze the protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran. The same enzyme is then used to remove the protective groups in positions 1 and 3, yielding 1-arachidonoylglycerol with minimal isomerization .
Industrial Production Methods: Industrial production of 1-arachidonoylglycerol often involves enzymatic alcoholysis in an organic medium. This method optimizes solvent type and water activity to maximize yield and purity. The process includes two-stage extraction using ethanol aqueous solution and hexane, followed by dichloromethane and water .
Chemical Reactions Analysis
Types of Reactions: 1-Arachidonoylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert 1-arachidonoylglycerol into more saturated forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification reactions.
Major Products:
Oxidation: Hydroperoxides and other oxidized lipids.
Reduction: Saturated monoglycerides.
Substitution: Various esters and ethers of 1-arachidonoylglycerol.
Scientific Research Applications
1-Arachidonoylglycerol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: It plays a role in cell signaling and is studied for its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic effects in pain management, neuroprotection, and inflammation.
Industry: It is used in the development of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
1-Arachidonoylglycerol exerts its effects primarily through the activation of cannabinoid receptors (CB1 and CB2). It acts as a full agonist at these receptors, modulating various physiological processes. The compound is synthesized on demand and has a short-lived transmission. It is involved in the regulation of synaptic plasticity, pain perception, and immune responses .
Comparison with Similar Compounds
Anandamide (N-arachidonoylethanolamine): Another major endocannabinoid, similar in structure and function but differs in its biochemical pathways and receptor affinity.
2-Arachidonoylglycerol: Structurally similar but more potent in ligand binding affinity and agonist activity at cannabinoid receptors
Uniqueness: 1-Arachidonoylglycerol is unique due to its specific role in the endocannabinoid system and its distinct synthesis pathways. Unlike 2-arachidonoylglycerol, it is less potent but still plays a significant role in modulating physiological processes.
Properties
Molecular Formula |
C23H38O4 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
DCPCOKIYJYGMDN-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(CO)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
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